ベガセスタット

概要

説明

科学的研究の応用

Begacestat has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer’s disease. It has shown promise in lowering amyloid β-peptide levels in preclinical and clinical studies . Additionally, Begacestat has been used in research to understand the role of γ-secretase in the cleavage of amyloid precursor protein and its impact on Alzheimer’s disease progression .

In biology, Begacestat has been used to study the effects of γ-secretase inhibition on cellular processes and signaling pathways. It has also been investigated for its potential use in combination with mesenchymal stem cells to mitigate cognitive decline and hippocampal deterioration in animal models .

作用機序

ベガセスタットは、アミロイド前駆体タンパク質をアミロイドβペプチドに切断する責任があるγセクレターゼ酵素を選択的に阻害することによってその効果を発揮します。 この酵素を阻害することで、ベガセスタットはアミロイドβペプチドの産生を減らし、それによりアルツハイマー病の進行を遅らせる可能性があります . ベガセスタットの分子標的は、γセクレターゼ複合体とアミロイド前駆体タンパク質です .

類似の化合物との比較

ベガセスタットは、ノッチシグナル伝達よりもアミロイド前駆体タンパク質の切断を選択的に阻害することで、選択的ではないγセクレターゼ阻害剤に関連する副作用のリスクを軽減します . 類似の化合物には以下が含まれます。

セマガセスタット(LY450139): アルツハイマー病の治療法として研究されてきた別のγセクレターゼ阻害剤ですが、臨床試験で重大な副作用が見られました.

ELND006: 臨床試験で副作用が見られたγセクレターゼ阻害剤.

生化学分析

Biochemical Properties

Begacestat plays a significant role in biochemical reactions. It is a gamma-secretase inhibitor that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch . This interaction with APP and Notch is crucial in the context of Alzheimer’s disease, as the accumulation of amyloid β-peptides in the central nervous system is thought to initiate the disease progression .

Cellular Effects

Begacestat has shown to have potent effects on various types of cells. In Alzheimer’s disease, it has demonstrated a potent Aβ lowering activity, with nanomolar potency, and in vitro selectivity against Notch processing . It has also shown to improve behavioral impairments, reduce neuroinflammatory cytokines, and decrease the protein concentration of p-tau and the amyloid precursor protein by increasing the activity of the brain-derived neurotrophic factor, decreasing the expression of NF-κB .

Molecular Mechanism

The molecular mechanism of Begacestat involves its interaction with gamma-secretase, an enzyme responsible for the cleavage of APP. By inhibiting this enzyme, Begacestat prevents the formation of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Begacestat has shown to produce an approximately 88% reduction in CSF and plasma at 2−6 hour time points, and produced an approximately 60% reduction in brain levels at 6 hours . This indicates that the effects of Begacestat can be observed within a few hours of administration.

Dosage Effects in Animal Models

In animal models, a 30 mg/kg dose of Begacestat displayed a maximal reduction of Aβ 40/42 levels between 4 and 6 hours when studied in a 24-hour time course study in the brain . This suggests that the effects of Begacestat can vary with different dosages and can be observed within a few hours of administration.

Metabolic Pathways

The specific metabolic pathways that Begacestat is involved in are not fully annotated yet . Given its role as a gamma-secretase inhibitor, it is likely to be involved in the metabolic pathways related to the processing of APP.

準備方法

ベガセスタットは、チオフェンスルホンアミド構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

チオフェン環の形成: チオフェン環は、適切な前駆体の環化を含む一連の反応によって合成されます。

置換反応: 次に、チオフェン環は置換反応にかけられ、C-2位とC-5位に目的の官能基を導入します。

スルホンアミドの形成:

ベガセスタットの工業生産方法には、高収率と高純度を実現するためにこれらの合成経路を最適化することが含まれます。 これには、効率的な生産を確保するためのハイスループットスクリーニングやプロセス最適化などの高度な技術の使用が含まれます .

化学反応の分析

ベガセスタットは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化反応を起こし、酸化誘導体の形成につながる可能性があります。

還元: 還元反応を使用して、チオフェン環上の官能基を修飾することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および反応を促進するさまざまな触媒が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の応用

ベガセスタットは、アルツハイマー病の治療における潜在的な治療用途について広く研究されています。 前臨床試験および臨床試験で、アミロイドβペプチドのレベルを低下させることが示されています . さらに、ベガセスタットは、γセクレターゼがアミロイド前駆体タンパク質の切断における役割と、アルツハイマー病の進行に対する影響を理解するための研究で使用されてきました .

生物学において、ベガセスタットは、γセクレターゼ阻害が細胞プロセスとシグナル伝達経路に及ぼす影響を研究するために使用されてきました。 動物モデルにおける認知機能の低下と海馬の悪化を軽減するために、間葉系幹細胞と組み合わせて使用する可能性も調査されています .

類似化合物との比較

Begacestat is unique in its selective inhibition of amyloid precursor protein cleavage over Notch signaling, which reduces the risk of adverse effects associated with non-selective γ-secretase inhibitors . Similar compounds include:

Semagacestat (LY450139): Another γ-secretase inhibitor that has been studied for Alzheimer’s disease but showed significant side effects in clinical trials.

ELND006: A γ-secretase inhibitor that also showed adverse effects in clinical trials.

Begacestat’s improved selectivity and potency make it a promising candidate for further development in the treatment of Alzheimer’s disease .

生物活性

Begacestat (GSI-953) is a potent γ-secretase inhibitor that selectively targets the cleavage of amyloid precursor protein (APP) while sparing Notch signaling. This selective inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark. Begacestat has demonstrated efficacy in lowering levels of Aβ40 and Aβ42, which are critical in the development of amyloid plaques associated with AD.

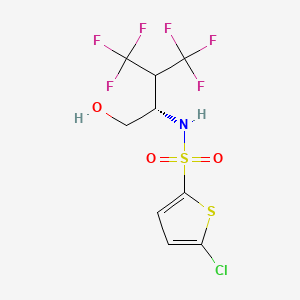

- Chemical Name : 5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]-2-thiophenesulfonamide

- CAS Number : 769169-27-9

- Purity : ≥98%

- EC50 Values :

- Aβ40: 14.8 nM

- Aβ42: 12.4 nM

Begacestat functions by inhibiting the γ-secretase complex, which is responsible for the intramembrane cleavage of APP. This inhibition reduces the production of toxic Aβ peptides, particularly Aβ42, which is more aggregation-prone than Aβ40. The selective inhibition of APP over Notch signaling minimizes potential side effects associated with Notch pathway disruption, which is crucial for maintaining normal cellular functions.

Efficacy in Preclinical Studies

Research has shown that Begacestat effectively lowers Aβ levels in various models:

- In vitro studies demonstrated significant reductions in Aβ production in cells expressing human recombinant APP.

- Animal models have indicated that treatment with Begacestat leads to decreased plaque deposition in transgenic mouse models of AD.

Clinical Trials and Findings

While Begacestat shows promise, clinical trials have revealed mixed results regarding its safety and efficacy:

- Phase II Trials : Studies indicated that Begacestat was well tolerated at lower doses but exhibited gastrointestinal side effects at higher doses. The discontinuation rate was notably higher at doses exceeding 50 mg/day due to adverse events .

- Cognitive Outcomes : Some trials reported no significant cognitive improvement despite reductions in Aβ levels, highlighting the complexity of AD pathology and the need for comprehensive treatment strategies .

- Case Studies :

Safety Profile

The safety profile of Begacestat has been a concern in clinical settings:

- Common adverse events included gastrointestinal disturbances and increased rates of nonmelanoma skin cancers.

- Long-term use raised questions about cognitive effects, with some participants experiencing worsening cognitive function at higher doses .

Comparative Analysis with Other γ-Secretase Inhibitors

| Compound | Selectivity for APP | EC50 (Aβ40) | EC50 (Aβ42) | Clinical Status |

|---|---|---|---|---|

| Begacestat | High | 14.8 nM | 12.4 nM | Phase II |

| Semagacestat | Moderate | Not specified | Not specified | Phase III |

| Avagacestat | High | Not specified | Not specified | Phase II |

This table illustrates how Begacestat compares to other γ-secretase inhibitors regarding selectivity and potency.

特性

IUPAC Name |

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXOKXJMVRSARX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227710 | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769169-27-9 | |

| Record name | Begacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Begacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。